{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester
Overview
Description
“{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C12H27N3O2 . It is also known by other names such as Carbamic acid, N-[3-[(3-aminopropyl)methylamino]propyl]-, 1,1-dimethylethyl ester .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 245.36200 . Other properties such as density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Intramolecular α-Amidoalkylation Reactions : This compound is used in the synthesis of amines and succinimides, demonstrating its utility in complex organic synthesis processes (Garcia et al., 2006).
Synthetic and Crystallographic Studies : The compound, in a slightly modified form, has been characterized using techniques like FT-NMR, FT-IR spectroscopy, and X-ray diffraction, indicating its importance in structural chemistry and materials science (Kant et al., 2015).
Asymmetric Synthesis : It is used in the synthesis of asymmetric compounds like tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, highlighting its role in the creation of chiral molecules, which are crucial in drug development (Yang et al., 2009).
Peptide Synthesis : The compound finds application in the synthesis of peptides, as indicated by its use in the synthesis of C-glycosyl amino acids and related compounds. This aspect is vital for pharmaceutical research and biotechnology (Chambers et al., 2005).
N-Methylation of Carbamate Derivatives : It is involved in the N-methylation of carbamate derivatives of α-amino acids, a process important in medicinal chemistry for modifying the properties of drug molecules (Easton et al., 1991).
Enzyme-Catalyzed Reactions : The compound is used in enzyme-catalyzed transacylation reactions, signifying its importance in enzymology and bioorganic chemistry (Widmer et al., 1980).
Mechanism of Action
Target of Action
The compound is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications including plasticizers, resins, and pharmaceuticals due to their reactivity .
Mode of Action
As an ester, “{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester” would likely undergo hydrolysis in the presence of water or specific enzymes, breaking down into an alcohol and a carbamic acid . The specific targets and changes resulting from this interaction would depend on the exact structures of these breakdown products.
Biochemical Pathways
The breakdown products of the ester could potentially participate in various biochemical pathways, depending on their structures. For example, alcohols can be involved in energy metabolism, while carbamic acids can participate in the urea cycle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its size, polarity, and the presence of functional groups. Generally, esters are known to be susceptible to enzymatic hydrolysis, which could affect their bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on the biological activity of its breakdown products. These effects could range from energy production to the regulation of nitrogen metabolism, among others .
Action Environment
Environmental factors such as pH and the presence of specific enzymes could influence the stability and efficacy of “this compound”. For example, esters are known to be more stable in neutral or slightly acidic conditions, and less stable in alkaline conditions due to increased hydrolysis .
Properties
IUPAC Name |
tert-butyl N-[3-[3-aminopropyl(methyl)amino]propyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)14-8-6-10-15(4)9-5-7-13/h5-10,13H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXUDMOOSAJDHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(C)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87530-14-1 | |
Record name | tert-butyl N-{3-[(3-aminopropyl)(methyl)amino]propyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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